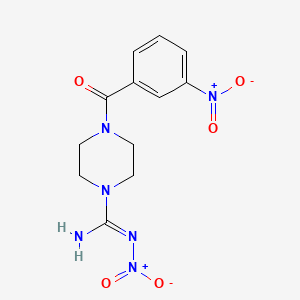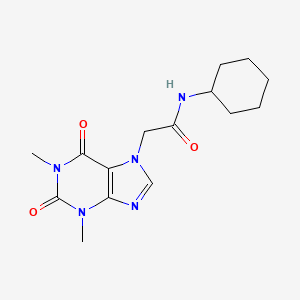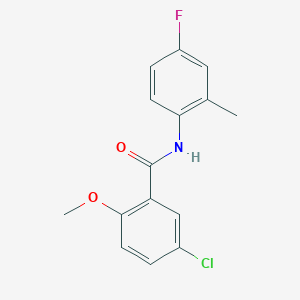![molecular formula C13H17N3O B5860514 N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I and has been shown to be effective against a variety of cancers.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is necessary for the production of ribosomes. Ribosomes are essential for protein synthesis, so the inhibition of ribosome biogenesis leads to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, this compound has been shown to induce DNA damage and activate the p53 pathway. This leads to cell cycle arrest and apoptosis. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective against a variety of cancers, which makes it a promising candidate for further research. However, this compound has some limitations. It has been shown to have off-target effects, which can complicate interpretation of results. Additionally, this compound has a short half-life, which can make it difficult to achieve consistent results.
Direcciones Futuras
There are a number of future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide research. One area of interest is the development of combination therapies that include this compound. It has been shown to be effective in combination with other cancer therapies, such as PARP inhibitors and DNA-damaging agents. Another area of interest is the development of this compound analogs that have improved potency and selectivity. Finally, there is interest in the development of biomarkers that can predict response to this compound, which would allow for more targeted use of the drug.
Métodos De Síntesis
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide is synthesized through a multistep process involving the reaction of 2-bromoethylcyclohexane with 2-aminopyrazine to yield N-(2-bromoethyl)-2-pyrazinecarboxamide. This intermediate is then reacted with 1-cyclohexene in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a variety of cancers, including breast, ovarian, and pancreatic cancer, as well as hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. This compound works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to a disruption of ribosome biogenesis and ultimately cell death.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORQRIFWRVOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)

![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)
![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)
![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)

![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)

